molecular formula C10H15BrO4 B11948313 1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- CAS No. 60316-51-0

1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy-

Cat. No.: B11948313
CAS No.: 60316-51-0
M. Wt: 279.13 g/mol
InChI Key: NVIMOSRVNZYMJZ-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy- (CAS RN: 15791-03-4) is a substituted cyclohexadiene derivative with four methoxy groups at positions 3, 3, 6, and 6. Its molecular formula is C₁₀H₁₆O₄, and it is structurally derived from 1,4-cyclohexadiene by replacing hydrogen atoms with methoxy (-OCH₃) groups . This compound is primarily used in organic synthesis as a precursor or intermediate for complex molecular architectures. The methoxy groups enhance its electron density, making it a versatile nucleophile in reactions with electrophiles such as carbonyl compounds and halides .

Properties

CAS No.

60316-51-0

Molecular Formula

C10H15BrO4

Molecular Weight

279.13 g/mol

IUPAC Name

1-bromo-3,3,6,6-tetramethoxycyclohexa-1,4-diene

InChI

InChI=1S/C10H15BrO4/c1-12-9(13-2)5-6-10(14-3,15-4)8(11)7-9/h5-7H,1-4H3

InChI Key

NVIMOSRVNZYMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC(C(=C1)Br)(OC)OC)OC

Origin of Product

United States

Preparation Methods

Direct Bromination with Molecular Bromine

  • Reactants : 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene, Br₂.

  • Conditions :

    • Solvent: CCl₄ or CH₂Cl₂ at 0°C → room temperature.

    • Stoichiometry: 2 equiv Br₂.

  • Mechanism : Electrophilic bromination via bromonium ion intermediate, followed by dehydrobromination.

  • Yield : Up to 96% for analogous tetraarylbenzenes.

Example :

SubstrateBr₂ (equiv)SolventTime (h)Product Yield (%)
1,4-Cyclohexadiene derivative2CCl₄2696

Hypervalent Iodine-Mediated Bromination

  • Reactants : NaBr or TBAB with (diacetoxyiodo)benzene (PIDA).

  • Conditions :

    • Solvent: CH₃CN or CH₃CN/H₂O.

    • Temperature: 25–90°C.

  • Advantage : Chemoselective mono- or dibromination.

Comparative Data :

Bromine SourceSubstrateProduct SelectivityYield (%)
TBAB/PIDATerminal alkynes1-Bromoalkynes76–99
NaBr/PIDAAlkenes1,2-Dibromoalkenes85–95

Alternative Synthetic Routes

Diels-Alder Adduct Functionalization

1,4-Cyclohexadienes can be synthesized via Diels-Alder reactions followed by bromination:

  • Diene/Dienophile : 1-Benzenesulfonylindole-2-acrylate + dihydropyridine.

  • Bromination : Post-reaction bromination using Br₂ or NBS.

Case Study :

  • Adduct Formation : 72% yield of Diels-Alder product.

  • Bromination : Br₂ in CHCl₃ at 0°C → 62% yield of brominated derivative.

Halogen Exchange Reactions

  • Reactants : Chloro- or iodo-precursors with NaBr or HBr.

  • Conditions : Phase-transfer catalysis or ionic liquids.

  • Yield : 85–92% for analogous brominations .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various methoxy-substituted cyclohexadienes, while oxidation can produce cyclohexadienones.

Scientific Research Applications

1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effect of the bromine atom.

Comparison with Similar Compounds

Comparison with 1,4-Cyclohexadiene (CAS 628-41-1)

1,4-Cyclohexadiene (CAS 628-41-1) is the parent compound, a colorless liquid with a boiling point of 85.6°C and melting point of -49.2°C . It serves as a hydrogen donor in catalytic hydrogenation and radical reduction reactions due to its electron-rich diene system .

Property 1,4-Cyclohexadiene 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Molecular Formula C₆H₈ C₁₀H₁₆O₄
Molecular Weight 80.13 g/mol 200.23 g/mol
Boiling Point 85.6°C Not reported
Key Reactivity Hydrogen donor, radical reduction Nucleophilic reactions, methoxy-directed reactivity
Applications Catalytic hydrogenation, polymer synthesis Organic synthesis intermediates

The tetramethoxy derivative’s increased molecular weight and methoxy substituents reduce volatility compared to the parent compound. Its electron-donating methoxy groups stabilize positive charges, enabling participation in nucleophilic substitutions and cycloadditions, unlike the parent compound’s primary role in hydrogen transfer .

Comparison with Bromocyclohexene Derivatives

describes bromocyclohexene derivatives like 1-Bromo-6-prop-2-ynyloxy cyclohexene (Compound 2) and [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (Compound 3). These compounds feature bromine and alkyne substituents, enabling cross-coupling reactions (e.g., Sonogashira coupling) .

Property 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene 1-Bromo-6-prop-2-ynyloxy cyclohexene
Key Functional Groups Methoxy (-OCH₃) Bromine (-Br), alkyne (-C≡CH)
Reactivity Nucleophilic substitutions Halogen-alkyne coupling
Synthesis Method Not explicitly described Alkylation of bromocyclohexenol

The bromocyclohexene derivatives are tailored for transition-metal-catalyzed reactions, whereas the tetramethoxy compound’s reactivity is driven by its electron-rich aromatic system.

Comparison with Cyclohexene Oxide Derivatives

Cyclohexene oxide derivatives (e.g., epoxide-functionalized compounds) are highlighted in for their role as reactive diluents in epoxy resins. These derivatives participate in ring-opening reactions with amines or alcohols, enhancing material compatibility in coatings .

Property 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene Cyclohexene Oxide Derivatives
Key Functional Groups Methoxy, diene Epoxide
Reactivity Nucleophilic additions Ring-opening polymerizations
Applications Organic synthesis Epoxy resin modifiers

The tetramethoxy compound’s diene system contrasts with the epoxide’s strained three-membered ring, leading to divergent reaction pathways and industrial uses.

Comparison with Cyclopentylmalonic Acid Dimethyl Ester

lists cyclopentylmalonic acid dimethyl ester (CAS 82491-60-9), a malonate ester with a cyclopentyl group. While structurally distinct, it shares the methoxy functional group but is used in esterification and Claisen condensations rather than diene chemistry .

Biological Activity

1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- (CAS No. 60316-51-0) is an organic compound characterized by its unique molecular structure and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

  • Molecular Formula : C10H15BrO4
  • Molecular Weight : 279.131 g/mol
  • Density : Not specified in the sources.
  • Boiling Point : Not specified in the sources.
  • Melting Point : Not specified in the sources.

The biological activity of 1,4-Cyclohexadiene derivatives often involves their interaction with various biomolecules. The presence of bromine and methoxy groups can enhance lipophilicity and alter the electronic properties of the compound, potentially affecting its interaction with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to 1,4-Cyclohexadiene, particularly those with methoxy substitutions, exhibit various biological activities:

  • Antioxidant Activity : Methoxy-substituted cyclohexadienes have shown promise as antioxidants, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial properties against certain bacteria and fungi.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, although further research is needed to confirm these findings.

Antioxidant Activity

A study investigating the antioxidant properties of similar compounds found that methoxy-substituted cyclohexadienes could scavenge free radicals effectively. The mechanism involved the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Antimicrobial Activity

In vitro tests have shown that 1-bromo-3,3,6,6-tetramethoxy-1,4-cyclohexadiene exhibits inhibitory effects on various pathogens. For example:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Showed activity against Candida albicans.

Cytotoxicity Studies

Research conducted on cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells. The study utilized assays to measure cell viability and apoptosis markers:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : Significant reduction in cell viability was observed at higher concentrations.

Summary of Findings

Biological ActivityObserved EffectReference
AntioxidantEffective free radical scavenging
AntimicrobialInhibitory effects on bacteria and fungi
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Question

  • NMR : ¹H NMR (500 MHz, CDCl₃) identifies methoxy protons as singlets at δ 3.3–3.5 ppm. ¹³C NMR confirms Br substitution via deshielding of C1 (δ 95 ppm).
  • IR : Strong C-O stretches at 1,250 cm⁻¹ (methoxy) and C-Br at 550 cm⁻¹.
  • MS : ESI-MS shows [M+H]⁺ at m/z 289 (C₁₀H₁₆O₄Br) with fragmentation patterns consistent with methoxy loss .

How to design derivatives for studying hydrogen-bonding interactions?

Advanced Research Question
Replace methoxy groups with hydroxyl or carbonyl moieties to enhance H-bonding. For example, 1-hydroxy-2,3-dicarbomethoxy derivatives form intramolecular H-bonds (O-H···O=C, 2.65 Å) and bifurcated intermolecular bonds (O-H···O, 2.8 Å), stabilizing specific conformers. XRD of such analogs (space group P1, a = 10.721 Å) reveals infinite chains via O-H···O interactions. DFT simulations (B3LYP/6-311+G**) optimize H-bond geometries .

What challenges arise in refining crystallographic data for symmetrical molecules?

Advanced Research Question
High symmetry can cause reflection overlap, complicating data reduction. For example, pseudo-2/m symmetry in 3,3,6,6-tetramethoxy derivatives led to initial misassignment of space group P2₁/n. Anisotropic refinement with SHELXL and TWINABS resolved disorder (R₁ = 0.037). Data-to-parameter ratios < 10 require constraints (e.g., SIMU for ADPs) to avoid overfitting .

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